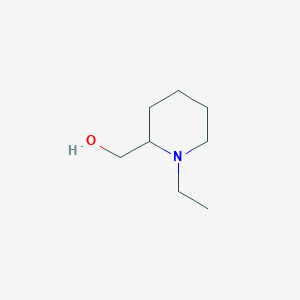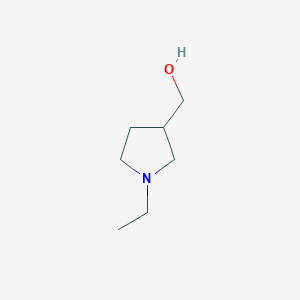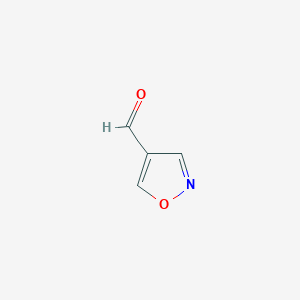
Isoxazole-4-carbaldehyde
Overview
Description
Isoxazole-4-carbaldehyde is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the condensation reaction of nitroalkanes with 3-oxetanone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as platinum or gold can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to isoxazole-4-carboxylic acid.
Reduction: Formation of isoxazole-4-methanol.
Substitution: Introduction of different substituents at the 3- or 5-positions of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Isoxazole-4-carboxylic acid.
Reduction: Isoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
Isoxazole-4-carbaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Isoxazole-4-carbaldehyde can be compared with other similar heterocyclic compounds such as:
Thiadiazole: Known for its antimicrobial and anticancer activities.
Oxadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral properties.
Isothiazole: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its versatile reactivity and the ability to form a variety of derivatives with significant biological activities. Its unique structure allows for diverse modifications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOZNQVFQCOHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617928 | |
| Record name | 1,2-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65373-53-7 | |
| Record name | 4-Isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65373-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to Isoxazole-4-carbaldehydes?
A1: Isoxazole-4-carbaldehydes can be synthesized through several methods:
- Condensation of primary nitro compounds with 3-oxetanone: This cascade reaction allows for the preparation of 3-substituted isoxazole-4-carbaldehydes. []
- Reaction of 2,5-Diphenylfuran-3-carbaldehyde with 1-amino-trans-2,3-diphenylaziridine: This approach involves the formation and subsequent pyrolysis of a hydrazone intermediate, leading to the generation of an Isoxazole-4-carbaldehyde derivative. []
- Transformation of 4,5-dihydro-4-methylene-5-morpholino-1H-1,2,3-triazoles: This method utilizes specific triazole derivatives to access the desired this compound structure. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both the isoxazole ring and the aldehyde group significantly impacts the reactivity of this compound:
- Isoxazole ring: This heterocycle is known for its aromatic character and can participate in electrophilic aromatic substitution reactions. []
- Aldehyde group: This functional group is highly reactive and can undergo a wide range of transformations, including nucleophilic additions, condensations, and oxidations. []
Q3: Are there any improved methods for synthesizing substituted Isoxazole-4-carbaldehydes?
A: Yes, research has focused on optimizing the synthesis of these compounds. For example, an improved method for synthesizing substituted Isoxazole-4-carbaldehydes has been reported, although specific details about the improvements are not provided in the abstract. [, ]
Q4: What are the potential applications of Isoxazole-4-carbaldehydes?
A4: While the provided research focuses mainly on synthesis and reactivity, Isoxazole-4-carbaldehydes hold potential as building blocks in various fields:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





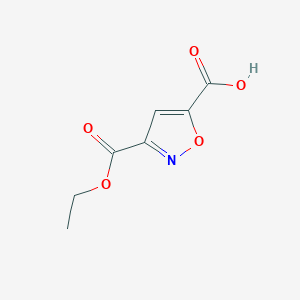
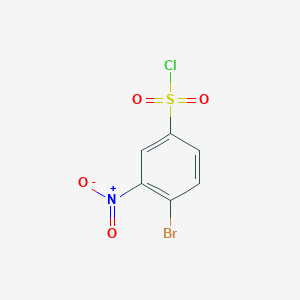
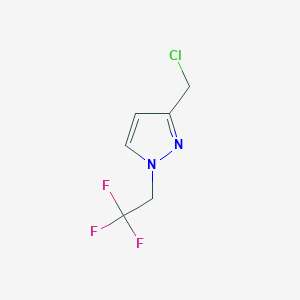

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)
